molecular formula C15H13FN2O2 B7509139 N-(3-acetamido-4-fluorophenyl)benzamide

N-(3-acetamido-4-fluorophenyl)benzamide

Cat. No.: B7509139
M. Wt: 272.27 g/mol
InChI Key: UJUOEOJHUFSPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamido-4-fluorophenyl)benzamide, commonly known as AF-488, is a fluorescent dye that is used in various scientific research applications. It is a synthetic molecule that is used to label and visualize cellular structures and proteins. AF-488 is a highly sensitive and specific dye that has been widely used in various fields of biology and biochemistry.

Mechanism of Action

AF-488 is a fluorescent dye that emits green fluorescence upon excitation with blue light. It is a highly sensitive and specific dye that binds to cellular structures and proteins through covalent or non-covalent interactions. AF-488 is also used as a FRET donor in various FRET-based assays.
Biochemical and Physiological Effects:
AF-488 is a non-toxic dye that does not affect the biochemical and physiological properties of cellular structures and proteins. It is a highly stable dye that does not degrade or bleach upon prolonged exposure to light. AF-488 also has a high quantum yield and a long fluorescence lifetime, which makes it an ideal dye for various fluorescence-based assays.

Advantages and Limitations for Lab Experiments

AF-488 has several advantages over other fluorescent dyes such as high sensitivity, specificity, stability, and photostability. However, it also has some limitations such as susceptibility to photobleaching, spectral overlap with other dyes, and limited availability in some regions.

Future Directions

AF-488 has a wide range of potential applications in various fields of biology and biochemistry. Some of the future directions for AF-488 include the development of new labeling strategies, the optimization of FRET-based assays, and the improvement of its photostability and spectral properties. AF-488 can also be used in combination with other dyes and probes to study complex biological processes such as signal transduction and gene expression.

Synthesis Methods

AF-488 is synthesized by coupling a carboxylic acid derivative of fluorescein with an amine derivative of benzamide. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through various chromatographic techniques such as column chromatography and HPLC.

Scientific Research Applications

AF-488 is widely used in various scientific research applications such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET). It is used to label and visualize cellular structures and proteins such as actin, tubulin, and DNA. AF-488 is also used to study protein-protein interactions and protein-ligand interactions.

Properties

IUPAC Name

N-(3-acetamido-4-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-10(19)17-14-9-12(7-8-13(14)16)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUOEOJHUFSPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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